molecular formula C14H22ClNO3 B2688731 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol CAS No. 398997-84-7

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol

Cat. No.: B2688731
CAS No.: 398997-84-7
M. Wt: 287.78
InChI Key: RKQDUSVCVGWAKJ-UHFFFAOYSA-N
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Description

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol is a complex organic compound that features a combination of functional groups, including a chlorobenzyl ether, a hydroxypropyl group, and an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol typically involves multiple steps, starting with the preparation of the chlorobenzyl ether. This can be achieved by reacting 4-chlorobenzyl chloride with a suitable alcohol under basic conditions. The resulting chlorobenzyl ether is then subjected to further reactions to introduce the hydroxypropyl and amino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorobenzyl ether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a useful probe in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzyl ether moiety can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-((3-((4-Bromobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2-((3-((4-Methylbenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Contains a methyl group instead of chlorine.

    2-((3-((4-Nitrobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Features a nitro group in place of chlorine.

Uniqueness

The presence of the chlorobenzyl ether group in 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3/c1-2-13(8-17)16-7-14(18)10-19-9-11-3-5-12(15)6-4-11/h3-6,13-14,16-18H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQDUSVCVGWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(COCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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